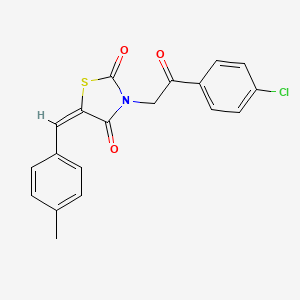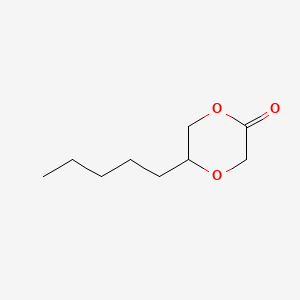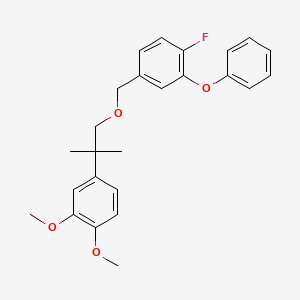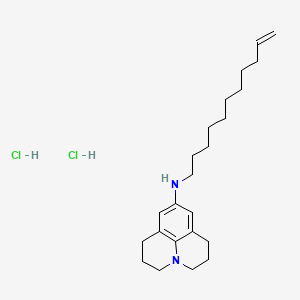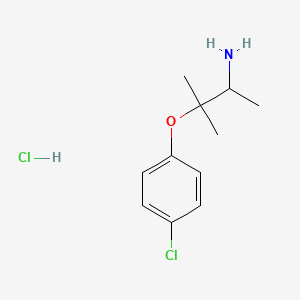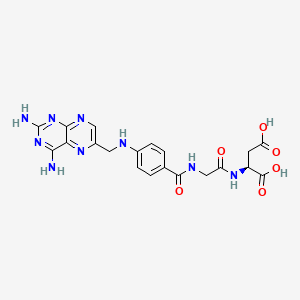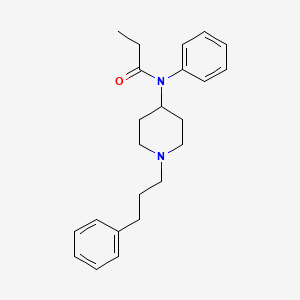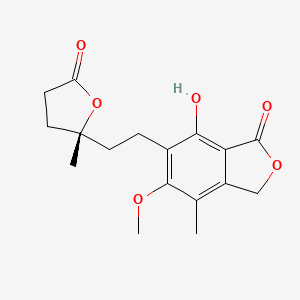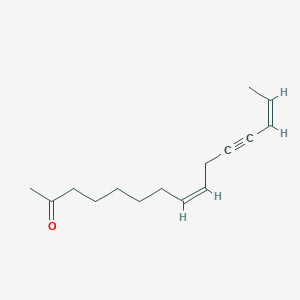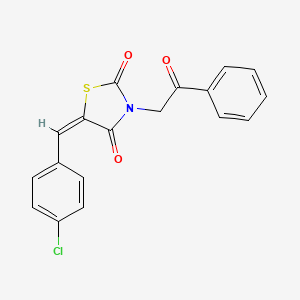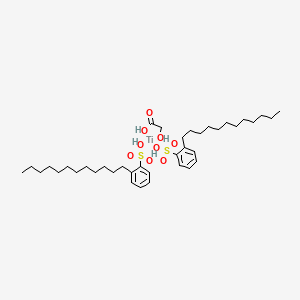
Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- is an organometallic compound that features titanium as the central metal atom. This compound is characterized by its coordination with dodecylbenzenesulfonate and hydroxyacetate ligands. Organometallic compounds like this one are known for their diverse applications in catalysis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- typically involves the reaction of titanium precursors with dodecylbenzenesulfonic acid and hydroxyacetic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the proper coordination of the ligands to the titanium center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide species, while reduction could produce titanium(III) complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Biology
In biological research, organometallic compounds like this one are studied for their potential as anticancer agents due to their ability to interact with biological molecules.
Medicine
In medicinal chemistry, the compound may be explored for its therapeutic properties, particularly in the development of new drugs.
Industry
In industrial applications, the compound can be used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- exerts its effects involves the coordination of its ligands to the titanium center. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Titanium, bis(benzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
- Titanium, bis(toluenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
Uniqueness
The uniqueness of Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- lies in its specific ligand coordination, which can impart distinct chemical and physical properties compared to other similar compounds. The presence of dodecylbenzenesulfonate ligands may enhance its solubility and stability in certain solvents, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
63713-74-6 |
|---|---|
Molekularformel |
C38H64O9S2Ti |
Molekulargewicht |
776.9 g/mol |
IUPAC-Name |
2-dodecylbenzenesulfonic acid;2-hydroxyacetic acid;titanium |
InChI |
InChI=1S/2C18H30O3S.C2H4O3.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2(4)5;/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);3H,1H2,(H,4,5); |
InChI-Schlüssel |
GDDRQLYBSRBJLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(C(=O)O)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)

